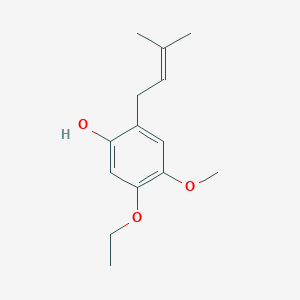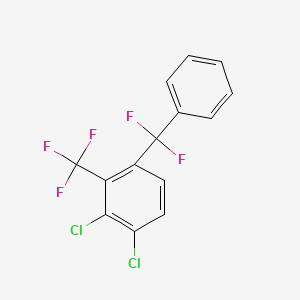![molecular formula C19H22N2O2 B14432167 4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde CAS No. 78575-81-2](/img/structure/B14432167.png)
4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde is an organic compound with the molecular formula C19H22N2O2. This compound features two benzaldehyde groups connected by a propane-1,3-diylbis(methylazanediyl) linker. It is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde typically involves the reaction of 4-formylbenzaldehyde with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzoic acid.
Reduction: 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzyl alcohol.
Substitution: 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dinitrobenzaldehyde (in the case of nitration).
Aplicaciones Científicas De Investigación
4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde is primarily related to its ability to interact with various molecular targets through its aldehyde groups. These interactions can lead to the formation of Schiff bases with amines, which are important in many biochemical processes. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile tool in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[Propane-1,3-diylbis(oxy)]dibenzaldehyde: Similar structure but with oxygen atoms instead of nitrogen atoms in the linker.
4,4’-[Propane-1,3-diylbis(ethylazanediyl)]dibenzaldehyde: Similar structure but with ethyl groups instead of methyl groups in the linker.
Uniqueness
4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde is unique due to the presence of nitrogen atoms in its linker, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and physical properties compared to its oxygen-containing analogs .
Propiedades
Número CAS |
78575-81-2 |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-[3-(4-formyl-N-methylanilino)propyl-methylamino]benzaldehyde |
InChI |
InChI=1S/C19H22N2O2/c1-20(18-8-4-16(14-22)5-9-18)12-3-13-21(2)19-10-6-17(15-23)7-11-19/h4-11,14-15H,3,12-13H2,1-2H3 |
Clave InChI |
YULNPQCACNKLQS-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCN(C)C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


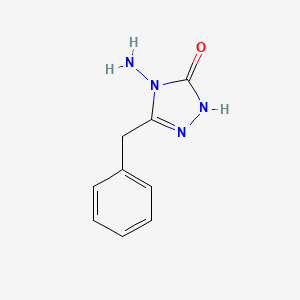

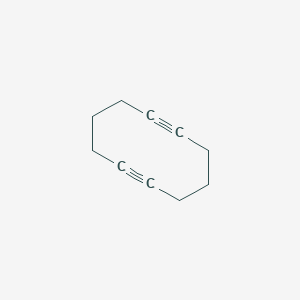
![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)
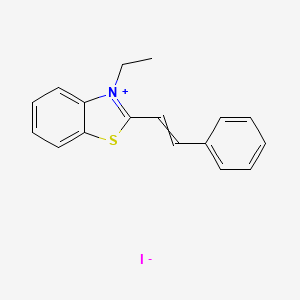
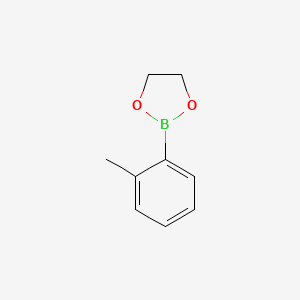
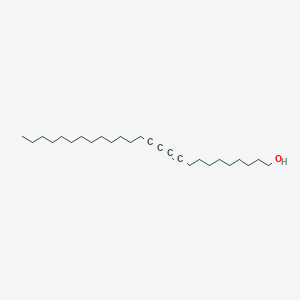


![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
